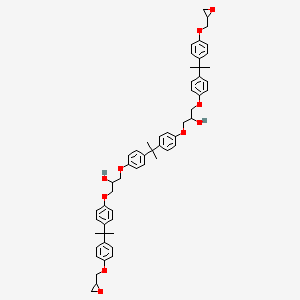

Bisphenol A trimer diglycidyl ether

Description

Properties

CAS No. |

57862-49-4 |

|---|---|

Molecular Formula |

C57H64O10 |

Molecular Weight |

909.1 g/mol |

IUPAC Name |

1-[4-[2-[4-[2-hydroxy-3-[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]propoxy]phenyl]propan-2-yl]phenoxy]-3-[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol |

InChI |

InChI=1S/C57H64O10/c1-55(2,39-7-19-47(20-8-39)60-31-45(58)33-62-49-23-11-41(12-24-49)56(3,4)43-15-27-51(28-16-43)64-35-53-37-66-53)40-9-21-48(22-10-40)61-32-46(59)34-63-50-25-13-42(14-26-50)57(5,6)44-17-29-52(30-18-44)65-36-54-38-67-54/h7-30,45-46,53-54,58-59H,31-38H2,1-6H3 |

InChI Key |

DQAHDHIIRYLNQD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC(COC4=CC=C(C=C4)C(C)(C)C5=CC=C(C=C5)OCC(COC6=CC=C(C=C6)C(C)(C)C7=CC=C(C=C7)OCC8CO8)O)O |

Origin of Product |

United States |

Synthesis and Structural Elucidation of Bisphenol a Diglycidyl Ether Oligomers

Synthetic Methodologies for Bisphenol A Diglycidyl Ether (DGEBA) Resin Production

The production of Bisphenol A diglycidyl ether (DGEBA) resins is a cornerstone of the polymer industry. These resins are not single compounds but rather complex mixtures of oligomers with varying chain lengths. The controlled synthesis of these oligomers, from the fundamental monomer to higher-order structures like the trimer, is critical for tailoring the final properties of the epoxy system.

Epichlorohydrin (B41342) and Bisphenol A Reaction Pathways for Oligomer Formation

The synthesis of DGEBA resins is fundamentally a polycondensation reaction between bisphenol A (BPA) and an excess of epichlorohydrin (ECH) under alkaline conditions, typically using a catalyst like sodium hydroxide (B78521) (NaOH). chemicalbook.comrayco.com.hknih.gov The reaction mechanism proceeds through a series of steps. Initially, a phenolic hydroxyl group from BPA performs a nucleophilic attack on the epoxide ring of ECH in a ring-opening reaction. rayco.com.hk This is followed by a dehydrohalogenation step, where the alkaline catalyst facilitates the elimination of hydrogen chloride (HCl) to form a new glycidyl (B131873) ether group, a process often referred to as a closed-loop response. rayco.com.hk

The formation of higher oligomers, including the dimer and trimer, occurs when the terminal epoxy group of a newly formed DGEBA molecule (the n=0 monomer) reacts with the phenolic hydroxyl group of another BPA molecule. rayco.com.hkdtic.mil This chain extension process can continue, leading to the formation of a distribution of linear oligomers with the general structure shown below, where 'n' denotes the number of repeating BPA units. The trimer corresponds to the n=2 oligomer. Commercial epoxy resins are thus a mixture of the DGEBA monomer (n=0), dimer (n=1), trimer (n=2), and even higher molecular weight species. nih.gov

Influence of Reaction Conditions on Oligomer Distribution within DGEBA Resin

The distribution of oligomers within a DGEBA resin is not random but is carefully controlled by the reaction conditions. The most critical factor is the molar ratio of epichlorohydrin to bisphenol A. researchgate.net A higher excess of epichlorohydrin favors the formation of the low molecular weight monomer (n=0), while reducing this ratio promotes the synthesis of higher oligomers like the trimer and above. chemicalbook.comresearchgate.net

The manufacturing process itself also dictates the oligomer distribution. Two primary methods are employed:

Taffy Process: This one-step method involves reacting BPA, ECH, and NaOH simultaneously. rayco.com.hk It typically results in a broader distribution of oligomers. tandfonline.com

Fusion Process: This two-step method involves first synthesizing the DGEBA monomer (n=0) and then "advancing" it by reacting it with a specific amount of additional BPA. tandfonline.comnih.govresearchgate.net This process allows for more precise control over the formation of higher oligomers and often results in a distribution favoring even-numbered oligomers. tandfonline.com

Other parameters such as reaction temperature, the concentration and addition rate of the NaOH catalyst, and water content must be meticulously controlled to minimize side reactions, such as the hydrolysis of epoxy groups, and to achieve a reproducible oligomer distribution. rayco.com.hk

Approaches for the Preparation of Higher Oligomers, Including Bisphenol A Trimer Diglycidyl Ether

The targeted synthesis of higher oligomers like this compound is achieved primarily by manipulating the stoichiometry of the reactants. chemicalbook.comresearchgate.net By decreasing the ECH:BPA molar ratio, the chain extension reaction is favored, leading to an increase in the average molecular weight of the resin.

The fusion process is a particularly effective approach for preparing resins enriched in higher oligomers. tandfonline.com In this method, a pre-made low-molecular-weight DGEBA resin (rich in the n=0 monomer) is heated with a calculated amount of bisphenol A. The phenolic hydroxyls of the added BPA open the epoxide rings of the DGEBA molecules, leading to chain extension and the formation of higher oligomers. The gradual increase in the viscosity of the reaction mixture is an indicator of the formation of these higher molecular weight products. nih.govresearchgate.net By carefully controlling the ratio of the initial DGEBA resin to the added BPA, the oligomer distribution can be shifted to favor the production of species such as the trimer (n=2).

Characterization of Oligomeric Species within DGEBA Resins

Given that DGEBA resins are complex mixtures, their characterization requires sophisticated analytical techniques to separate the various oligomeric species and elucidate their structures.

Chromatographic Separation Techniques for Oligomer Profiling, Including Trimer Identification

Chromatographic methods are indispensable for separating the components of DGEBA resins. High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC) are the most widely used techniques for oligomer profiling. tandfonline.comosti.gov

Gel Permeation Chromatography (GPC): GPC separates molecules based on their size (hydrodynamic volume) in solution. cnrs.fr Larger molecules, such as higher oligomers, elute faster than smaller ones. This allows for the determination of the molecular weight distribution of the resin and the relative proportions of monomer, dimer, trimer, and other oligomers. osti.gov

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode (RP-HPLC), separates oligomers based on differences in their polarity. dtic.milnih.gov The individual oligomers, including the trimer, can be resolved as distinct peaks in the chromatogram, allowing for their identification and quantification. tandfonline.comosti.gov

| Technique | Principle of Separation | Information Obtained | Application to Trimer Identification |

|---|---|---|---|

| Gel Permeation Chromatography (GPC) | Size Exclusion / Hydrodynamic Volume | Molecular Weight Distribution, Average Molecular Weights (Mn, Mw) | Identified as part of the higher molecular weight fraction; resolution may be limited. |

| High-Performance Liquid Chromatography (HPLC) | Polarity / Adsorption | Separation of individual oligomers, quantification of components | Resolved as a distinct peak with a specific retention time, allowing for clear identification and quantification. |

Mass Spectrometric and Spectroscopic Analysis for Oligomer Structure Elucidation

Following chromatographic separation, or for analysis of the entire resin mixture, mass spectrometry and spectroscopy are used to confirm the identity and structure of the oligomers.

Mass Spectrometry (MS): Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is an exceptionally powerful tool for the analysis of DGEBA oligomers. cnrs.frnih.gov This technique can ionize and detect large molecules without significant fragmentation. In a typical MALDI-TOF spectrum of a DGEBA resin, a series of peaks is observed, with each peak corresponding to a specific oligomer (n=0, 1, 2, 3, etc.) cationized, for example, by a sodium or potassium ion. mdpi.com This allows for the unambiguous identification of the this compound (n=2) by its precise mass-to-charge ratio. cnrs.frmdpi.com

Spectroscopic Analysis:

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups within the oligomers. Characteristic absorption bands for the ether linkages (-C-O-C-), aromatic rings, and the terminal epoxide groups (often observed around 917 cm⁻¹) confirm the basic structure. cnrs.frresearchgate.net The relative intensity of the hydroxyl group absorption (around 3400 cm⁻¹) increases with the average oligomer length. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the most detailed structural information. researchgate.netusm.edu By analyzing the chemical shifts and splitting patterns of the signals, the precise arrangement of atoms in the repeating units and end-groups can be confirmed, verifying the structure of the oligomers, including the trimer. rsc.org

| Technique | Type of Information | Relevance to Trimer Structure |

|---|---|---|

| MALDI-TOF Mass Spectrometry | Absolute Molecular Mass | Provides definitive identification of the trimer (n=2) by its specific mass. |

| Fourier Transform Infrared (FTIR) Spectroscopy | Functional Group Identification | Confirms presence of epoxide, hydroxyl, and ether functional groups consistent with the trimer structure. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed Molecular Structure (Connectivity of Atoms) | Verifies the precise chemical structure of the repeating bisphenol A and glyceryl units. |

Derivatization and Functionalization Strategies for Bisphenol A Diglycidyl Ether Oligomers

The chemical structure of Bisphenol A diglycidyl ether and its oligomers, characterized by terminal epoxide rings and internal hydroxyl groups in higher oligomers, allows for a variety of derivatization and functionalization reactions. These modifications are performed to alter the material properties for specific applications, to facilitate curing, or for analytical purposes.

A primary functionalization strategy involves the reaction of the terminal epoxy groups. Amine compounds are commonly used as hardeners or curing agents, where the amine's primary or secondary hydrogens react with the epoxide ring in a ring-opening addition reaction. d-nb.info This process is fundamental to forming the cross-linked, thermosetting polymer networks that give epoxy resins their robust characteristics. d-nb.info This principle has been extended to create novel polymer systems. For example, DGEBA can be pre-reacted with primary amines like furfurylamine (B118560) or ethanolamine (B43304) to form DGEBA-amine cooligomers. nih.govmdpi.com These cooligomers, which possess reactive hydroxyl groups, can then be further reacted with other polymers, such as isocyanate-terminated polyurethanes, to create complex cross-linked polyurethane-epoxy networks. nih.govmdpi.com

The epoxide rings are also susceptible to hydrolysis. Under aqueous conditions, the epoxide can open to form a diol. The complete hydrolysis of both epoxide groups in the BADGE monomer results in the formation of 2,2-bis[4(2,3-dihydroxypropoxy)phenyl]propane (bis-HPPP). wikipedia.org This reaction represents a significant derivatization that alters the reactivity and properties of the original oligomer.

Another important derivatization is the reaction with carboxylic acids. For instance, DGEBA can react with acrylic acid to open the epoxide ring and generate unsaturated vinyl ester resins at each end of the molecule. wikipedia.org These vinyl ester resins are valuable in producing different types of polymers, often by being diluted with a reactive monomer like styrene (B11656) and then polymerized. wikipedia.org

For analytical purposes, derivatization is often employed to improve the performance of techniques like GC-MS. dphen1.com The hydroxyl groups present in hydrolyzed oligomers or the polar nature of the compounds can make them unsuitable for direct GC analysis. Chemical modification, such as trimethylsilyl (B98337) (TMS) derivatization, is used to convert polar -OH groups into less polar -O-Si(CH₃)₃ groups, increasing the volatility and thermal stability of the analytes for easier separation and detection. nih.gov

Table 2: Derivatization and Functionalization Strategies for BADGE Oligomers

| Reagent/Method | Target Functional Group | Resulting Structure/Functional Group | Purpose/Application |

|---|---|---|---|

| Polyamines / Aminoamides | Epoxide Ring | Hydroxyl group and a carbon-nitrogen bond | Curing of the epoxy resin to form a cross-linked thermoset polymer network. d-nb.info |

| Primary Amines (e.g., Ethanolamine, Furfurylamine) | Epoxide Ring | DGEBA-amine cooligomers with terminal hydroxyl groups. nih.govmdpi.com | Synthesis of functional prepolymers for creating advanced polymer systems like polyurethane-epoxy networks. nih.gov |

| Water (Hydrolysis) | Epoxide Ring | Diol (-OH, -OH) | Formation of hydrolysis products such as bis-HPPP; alters reactivity and solubility. wikipedia.org |

| Acrylic Acid | Epoxide Ring | Unsaturated vinyl ester | Production of vinyl ester resins for use in different polymer composites. wikipedia.org |

| Silylating Agents (e.g., for TMS derivatization) | Hydroxyl Group | Trimethylsilyl ether | Analytical derivatization to increase volatility and thermal stability for GC-MS analysis. nih.gov |

Polymerization and Curing Mechanisms of Bisphenol a Trimer Diglycidyl Ether in Network Formation

Fundamental Curing Reactions Involving Epoxy Groups of DGEBA Oligomers

Amine-Epoxy Reaction Pathways and Kinetics in Oligomer-Containing Systems

The reaction between an epoxy group and an amine is a nucleophilic addition. The nitrogen atom of the amine attacks the electrophilic carbon of the epoxy ring, leading to the opening of the ring and the formation of a hydroxyl group and a secondary amine. This secondary amine can then react with another epoxy group, leading to further crosslinking. threebond.co.jp

The kinetics of this reaction are influenced by several factors. The initial reaction rate between a primary amine and an epoxy group can be proportional to the square of the amine concentration, suggesting that the amine acts as both a nucleophilic reagent and a catalyst. cnrs.fr The reaction is exothermic, and the heat generated can accelerate subsequent reactions. acs.org The total heat of reaction for conventional epoxy-amine polymerizations typically falls within the range of 98–122 kJ/mol of epoxide, and values within this range often indicate a complete conversion of the epoxy groups. cnrs.frresearchgate.net

The structure of the amine curing agent also plays a significant role. Aliphatic amines are generally more reactive and can cure DGEBA at room temperature, while aromatic amines require higher temperatures for curing. threebond.co.jp The functionality of the amine, meaning the number of active hydrogen atoms available for reaction, determines the extent of crosslinking. For a three-dimensional network to form, the curing agent must have more than two active hydrogen atoms. threebond.co.jp

Autocatalytic Behavior in DGEBA Oligomer Curing Systems

The curing of DGEBA oligomers with amines exhibits autocatalytic behavior. researchgate.netsci-hub.sesyr.edunih.gov This means that a product of the reaction acts as a catalyst for the reaction itself. In this case, the hydroxyl groups formed from the ring-opening of the epoxy group catalyze further epoxy-amine reactions. cnrs.fr This autocatalysis leads to a characteristic sigmoidal shape in the conversion-time curves, where the reaction rate is initially slow, accelerates as the concentration of hydroxyl groups increases, and then slows down as the reactants are consumed. researchgate.netmdpi.com

The Kamal model is a common phenomenological model used to describe the autocatalytic kinetics of epoxy curing. researchgate.net This model can accurately represent the reaction rate from the beginning of the curing process until the onset of diffusion control. researchgate.net The autocatalytic mechanism is characterized by the maximum reaction rate occurring at an intermediate stage of conversion. researchgate.net

Catalytic Effects on the Curing of Trimer-Containing Epoxy Resins

The curing reaction of epoxy resins, including those containing the Bisphenol A trimer, can be accelerated by the addition of catalysts. mdpi.com Catalysts can lower the activation energy of the reaction, allowing for curing at lower temperatures or in shorter times. mdpi.comnih.gov Various substances can act as catalysts, including hydroxyl-containing compounds, tertiary amines, and certain metal complexes. mdpi.comresearchgate.net

For instance, the presence of hydroxyl groups, whether from the initial resin composition or formed during the reaction, can catalyze the epoxy-amine reaction. cnrs.frnih.gov The catalytic effect of hydroxyl groups is attributed to their ability to form hydrogen bonds with the epoxy ring, making it more susceptible to nucleophilic attack by the amine. nih.gov

The introduction of external catalysts, such as transition metal acetylacetonates, can significantly reduce the curing temperature of the resin system. mdpi.com The effectiveness of a catalyst depends on its chemical nature and concentration. The addition of a catalyst can alter the reaction mechanism, as indicated by changes in the number and temperature of exothermic peaks observed in differential scanning calorimetry (DSC) analysis. mdpi.com

Influence of Oligomer Chain Length (Including Trimer) on Curing Behavior

The chain length of the DGEBA oligomers, including the presence of the trimer, has a notable impact on the curing behavior of the epoxy resin system. This influence is manifested in the reaction kinetics, the degree of conversion, and the properties of the final cured network.

Impact of Molecular Structure on Reaction Kinetics and Conversion

However, the presence of hydroxyl groups within the oligomer backbone, which increases with chain length, can have a catalytic effect on the curing reaction. This can lead to an acceleration of the reaction, especially in the initial stages. cnrs.fr The final degree of conversion can also be influenced by the oligomer chain length. In systems with longer chains, the increased viscosity and the formation of a denser network can lead to diffusion limitations, potentially trapping unreacted functional groups and resulting in a lower final conversion. acs.org

Table 1: Research Findings on the Impact of Molecular Structure on Curing Kinetics

| Research Focus | Key Findings | Reference |

| Comparison of DGEBA and DGEBF curing kinetics | The presence of two methyl groups in DGEBA leads to a faster initial reaction rate compared to DGEBF, which lacks these groups. This is attributed to differences in intermolecular stacking behavior. | acs.org |

| Effect of multifunctional epoxy resins on curing | Trifunctional epoxy systems cure faster than difunctional ones, despite identical epoxy group reactivity, due to localized temperature increases from the exothermic reaction. | acs.org |

| Influence of oligomer chain length on glass transition temperature | An increase in the chain length of the cross-linker can lead to a larger discrepancy between predicted and experimental glass transition temperatures. | acs.org |

Role of Intermolecular Stacking and Steric Hindrance in Trimer Reactivity

Intermolecular interactions, such as π-π stacking, and steric hindrance play a crucial role in the reactivity of DGEBA oligomers, including the trimer. acs.orgresearchgate.net The aromatic rings in the bisphenol A backbone can engage in π-π stacking, which can influence the accessibility of the epoxy groups for reaction. rsc.org

In the case of the trimer and higher oligomers, the increased chain length and molecular complexity can lead to greater steric hindrance around the reactive epoxy groups. This steric hindrance can reduce the frequency of effective collisions between the epoxy groups and the amine curing agent, thereby slowing down the reaction rate. researchgate.net The conformation of the oligomer chains, influenced by factors like intramolecular hydrogen bonding and the flexibility of the bridging groups, also affects the accessibility of the reactive sites. researchgate.netacs.org

For example, studies comparing DGEBA with its fluorine-substituted analogue have shown that differences in steric factors in the transition state can be minimized by the surrounding molecules. dtic.mil The arrangement of molecules in the initial stages of curing can significantly impact the reaction's progress. Systems that exhibit molecular stacking may have a slower initial reaction rate compared to those where the molecules are more randomly dispersed. acs.org

Crosslinking Density and Network Formation with Bisphenol A Trimer Diglycidyl Ether

The presence of DGEBA oligomers, including the trimer, introduces unique aspects to network development and the resulting crosslinking density.

In epoxy systems rich in oligomers like the Bisphenol A trimer, network formation proceeds through a series of addition reactions between the epoxy groups of the trimer and a curing agent, typically a multifunctional amine. The fundamental reactions involve the opening of the epoxide ring by the amine's nucleophilic attack. This process can be broken down into primary and secondary amine reactions. Initially, the primary amine groups of the curing agent react with epoxy groups, leading to linear chain extension and branching. kpi.ua As the reaction progresses and primary amines are consumed, the newly formed secondary amines react with remaining epoxy groups, leading to the formation of crosslinks and the development of a three-dimensional network. kpi.ua

The presence of the trimer, with its higher initial molecular weight and multiple reactive epoxy groups, can lead to a more complex network structure compared to systems based solely on DGEBA monomer. The longer chains of the trimer can introduce a degree of flexibility and may influence the spatial distribution of crosslinks. Studies have shown that in oligomer-rich systems, the reactivity of secondary amino hydrogens can be different from that of primary amino hydrogens, a phenomenon known as the first shell substitution effect. unl.edu This difference in reactivity can affect the rate of crosslinking and the final network architecture.

Furthermore, the potential for side reactions, such as etherification where a hydroxyl group (formed from the epoxy-amine reaction) reacts with an epoxy group, can become more significant, especially at higher temperatures or with an excess of epoxy. unl.educnrs.fr This can lead to additional crosslinking and a more complex network topology. The self-association of oligomers in the reaction medium can also create regions of varying crosslink density. nist.gov

The topology of the crosslinked network, which describes the arrangement and connectivity of the polymer chains, is a critical determinant of the material's properties. In networks derived from DGEBA oligomers, including the trimer, several topological features are of importance:

Crosslink Density: This refers to the number of crosslinks per unit volume. The presence of the trimer, with its multiple epoxy functionalities, can potentially lead to a higher crosslink density compared to monomer-based systems, assuming full conversion. However, steric hindrance associated with the bulkier trimer molecules might limit the accessibility of some reactive sites, influencing the final crosslink density. unl.edu

Network Heterogeneity: The distribution of crosslinks within the polymer matrix is often not uniform. In oligomer-rich systems, this can be influenced by the initial distribution of oligomer sizes and the potential for micro-phase separation or the formation of domains with varying crosslink densities. nist.gov These heterogeneities can arise from differences in reaction kinetics between the oligomers and the curing agent. nist.gov

The final network topology is a result of the competition between chain extension, crosslinking, and cyclization reactions, all of which are influenced by the stoichiometry of the reactants, the cure temperature, and the specific chemical structures of the epoxy oligomers and the curing agent.

Cure Kinetics Modeling and Simulation for Oligomeric Epoxy Systems

Understanding the kinetics of the curing process is essential for controlling the manufacturing process and achieving desired material properties. Various experimental and computational methods are employed to study and model the cure kinetics of oligomeric epoxy systems containing this compound.

Differential Scanning Calorimetry (DSC) is a widely used technique to study the cure kinetics of epoxy resins. nih.govresearchgate.netlifescienceglobal.comresearchgate.net In a non-isothermal DSC experiment, the sample is heated at a constant rate, and the heat flow associated with the exothermic curing reaction is measured as a function of temperature. iaamonline.org This allows for the determination of the total heat of reaction (ΔHtotal), which is proportional to the total number of bonds formed, and the temperatures at which the reaction starts, peaks, and ends. By performing scans at different heating rates, kinetic parameters such as the activation energy (Ea) can be determined using model-free methods like the Kissinger or Flynn-Wall-Ozawa methods. researchgate.netiaamonline.org

Isothermal DSC involves holding the sample at a constant temperature and monitoring the heat flow over time. lifescienceglobal.comiaamonline.org This provides direct information about the rate of reaction at a specific temperature. The degree of cure (α) at any given time can be calculated by dividing the heat evolved up to that time by the total heat of reaction.

Fourier-Transform Infrared (FTIR) Spectroscopy is another powerful tool for monitoring the curing process. nih.govresearchgate.net By tracking the changes in the absorbance of specific functional groups over time, the conversion of reactants can be quantified. For epoxy systems, the disappearance of the epoxy group peak (around 915 cm-1) and the primary amine peaks, and the appearance of the hydroxyl group peak (around 3350-3500 cm-1) are typically monitored. kpi.uaresearchgate.net FTIR can provide detailed information about the kinetics of the individual elementary reactions (primary and secondary amine additions). kpi.ua

| Kinetic Parameter | DGEBA/Terephthalamide System (No Catalyst) | DGEBA/DDS System |

| Activation Energy (Ea) | 50.18 kJ/mole lifescienceglobal.com | Not explicitly stated for trimer, but studies on DGEBA/DDS exist kpi.ua |

| Reaction Order (n) | Varies with model | Described by nth-order and autocatalytic models kpi.ua |

| Pre-exponential Factor (A) | Dependent on model | Dependent on model kpi.ua |

Table showing representative kinetic parameters from DSC studies. Note that values are highly dependent on the specific curing agent and conditions.

The experimental data obtained from DSC and FTIR are often fitted to mathematical models to describe the cure kinetics.

dα/dt = (k1 + k2αm)(1-α)n

where dα/dt is the rate of cure, α is the degree of cure, k1 and k2 are rate constants, and m and n are the reaction orders. These models are often effective in describing the sigmoidal shape of the cure rate versus time curve observed in many epoxy systems. researchgate.net

Mechanistic models attempt to describe the cure kinetics by considering the individual elementary reactions occurring in the system. kpi.uaresearchgate.net For an amine-cured epoxy system, this would involve separate rate equations for the reaction of the primary amine with the epoxy group and the reaction of the secondary amine with the epoxy group. kpi.ua These models can provide a more fundamental understanding of the curing process and can be used to predict the evolution of different chemical species throughout the reaction. However, they are more complex and require more experimental data to determine the individual rate constants. kpi.ua For trimer-containing systems, the initial presence of higher oligomers adds another layer of complexity to these models.

Computational methods offer a powerful way to investigate the curing process at the molecular level, providing insights that can be difficult to obtain experimentally.

Density Functional Theory (DFT) is a quantum mechanical method used to study the electronic structure and reactivity of molecules. nih.govacs.orgresearchgate.net DFT calculations can be used to determine the activation energies of the elementary reaction steps in the curing process, such as the opening of the epoxy ring by an amine. acs.orgresearchgate.net By comparing the activation barriers for different reaction pathways (e.g., catalyzed vs. uncatalyzed), DFT can help to elucidate the reaction mechanism. acs.orgresearchgate.net It can also be used to investigate the effect of the local chemical environment on reactivity. acs.org

Molecular Dynamics (MD) simulations are used to study the time evolution of a system of atoms or molecules. nih.govmdpi.comarxiv.orgnih.govnih.gov In the context of epoxy curing, MD simulations can be used to model the entire process from the initial liquid mixture of resin and hardener to the final crosslinked network. mdpi.comarxiv.orgnih.gov By defining reactive force fields that allow for the formation and breaking of chemical bonds, MD simulations can track the development of the network structure, the increase in crosslink density, and the evolution of material properties like the glass transition temperature (Tg) as a function of the degree of cure. mdpi.comnih.gov These simulations provide a visual and quantitative picture of the network formation process and can be used to study the influence of factors like the presence of oligomers on the final network topology. arxiv.org

| Computational Method | Information Gained |

| Density Functional Theory (DFT) | Activation energies of elementary reactions, reaction mechanisms. acs.orgresearchgate.net |

| Molecular Dynamics (MD) | Network topology development, crosslink density evolution, prediction of physical properties (e.g., Tg). mdpi.comarxiv.orgnih.gov |

Table summarizing the application of computational methods to study epoxy curing kinetics.

Advanced Materials Science and Engineering Applications of Bisphenol a Trimer Diglycidyl Ether Enriched Systems

Integration of Bisphenol A Trimer Diglycidyl Ether into Polymer Composites

The integration of this compound, a key constituent of oligomeric Diglycidyl Ether of Bisphenol A (DGEBA) resins, into polymer composites is a critical area of materials science. These oligomeric systems, which typically include the trimer alongside the monomer and dimer, serve as a foundational matrix for advanced composite materials. mdpi.comnih.gov Their inherent properties, such as viscosity and reactivity, are leveraged to create materials with enhanced performance characteristics suitable for a wide range of engineering applications. ncsu.edutritiumupr.com

Fabrication of Nanocomposites with Oligomeric DGEBA Resins

The fabrication of nanocomposites using oligomeric DGEBA resins involves the dispersion of nano-sized fillers within the epoxy matrix to achieve significant improvements in material properties. The effectiveness of the reinforcement is highly dependent on the type of nanoparticle, its concentration, and the quality of its dispersion within the trimer-containing resin.

Researchers have successfully incorporated various nanoparticles into DGEBA oligomer matrices. For instance, the dispersion of alumina (B75360) (Al₂O₃) nanoparticles has been shown to enhance the mechanical properties of the resulting nanocomposite. osti.gov In one study, the inclusion of just 3% by mass of Al₂O₃ nanoparticles led to a measurable increase in the Young's modulus and a shift in the glass transition temperature (Tg) from 247 K to 251 K. osti.gov Another approach involves the in situ polymerization of epoxy resin in the presence of nano-fillers like calcium carbonate (CaCO₃). This method promotes efficient dispersion by allowing the epoxy to grow around the nanoparticles, preventing agglomeration and leading to a notable increase in the material's glass transition temperature and tensile strain. researchgate.net

The fabrication process is a critical factor. Methods range from high-speed mechanical stirring and hand lay-up techniques to sonication and in situ polymerization. ncsu.eduresearchgate.net For example, epoxy nanocomposites prepared with nano filler from oil palm empty fruit bunch (OPEFB) at loadings of 1% and 3% showed an increase in tensile strength compared to the neat epoxy matrix. ncsu.edu However, challenges such as nanoparticle agglomeration can arise, particularly at higher filler concentrations, which can negatively impact the mechanical properties. ncsu.edu

The table below summarizes findings from studies on nanocomposites fabricated with oligomeric DGEBA resins.

| Nanofiller | Resin System | Filler Loading (wt%) | Key Findings |

| Alumina (Al₂O₃) | Oligomeric DGEBA | 3% | Enhancement of Young's modulus; Glass transition temperature increased from 247 K to 251 K. osti.gov |

| Calcium Carbonate (CaCO₃) | Oligomeric DGEBA | 1-10% | In situ polymerization improved dispersion; Increased Tg and tensile strain. researchgate.net |

| Oil Palm Empty Fruit Bunch (OPEFB) | Oligomeric DGEBA | 1-5% | Tensile strength increased at 1% and 3% loading, but decreased at 5% due to agglomeration. ncsu.edu |

| Iron Iodate (Fe(IO₃)₃) | Oligomeric DGEBA | Not specified | Nanoparticles (20-30 nm) retained their crystalline phase after processing, important for piezoelectric applications. osti.gov |

Hybrid Polymer Systems Utilizing Trimer-Containing Epoxy Resins

Hybrid polymer systems are created by combining trimer-containing epoxy resins with other polymers to generate materials with synergistic properties, often blending the rigidity and strength of the epoxy with the flexibility or specific functionalities of the second polymer. These systems are distinct from simple blends as they often involve co-reaction or the formation of interpenetrating networks.

A notable example is the development of cross-linked polyurethane-epoxy (PU-EP) systems. In this approach, DGEBA-amine cooligomers, formed by reacting DGEBA with monoamines like furfurylamine (B118560) or ethanolamine (B43304), are subsequently reacted with an isocyanate (NCO)-terminated polyurethane prepolymer. mdpi.com The resulting network structure combines the characteristics of both the epoxy and polyurethane components. The properties of these hybrid systems can be finely tuned by adjusting the chain length of the epoxy-amine cooligomers. mdpi.com

Another area of development is in waterborne epoxy systems, which are desirable for their reduced environmental impact. Waterborne epoxy thermoset composites have been modified by incorporating materials like an amine-capped aniline (B41778) trimer (ACAT). mdpi.com These hybrid coatings demonstrate enhanced adhesion and abrasion resistance. In one study, the incorporation of 5% w/w ACAT into a waterborne epoxy coating improved its anticorrosion performance significantly. mdpi.com The creation of hybrid epoxy polymers can also be achieved through the polymerization of an ethylenically unsaturated monomer in the presence of an epoxy resin, resulting in aqueous dispersions with excellent stability and film-forming properties. google.com

The table below presents examples of hybrid polymer systems based on DGEBA resins.

| Hybrid System Components | Fabrication Method | Key Properties/Findings |

| DGEBA-amine cooligomers + Polyurethane (PU) prepolymer | Reaction of NCO-terminated PU prepolymer with DGEBA-amine cooligomers. mdpi.com | Cross-linked PU-EP system; Properties are tunable via the epoxy-amine cooligomer chain length. mdpi.com |

| Waterborne Epoxy + Amine-Capped Aniline Trimer (ACAT) | Thermal ring-opening polymerization in the presence of ACAT. mdpi.com | Enhanced adhesion, abrasion resistance, and anticorrosion performance. mdpi.com |

| Epoxy Resin + Ethylenically Unsaturated Monomer | Polymerization of monomer in an aqueous dispersion of epoxy resin. google.com | Stable, one-pack aqueous dispersion; Forms protective films upon curing. google.com |

Development of Modified Epoxy Resins with Tailored Architectures

Modifying the architecture of epoxy resins, including those rich in this compound, is essential for overcoming their inherent brittleness and tailoring their performance for specific, demanding applications. This involves sophisticated chemical and structural engineering strategies to create toughened and reinforced materials.

Strategies for Toughening and Reinforcement of Oligomer-Based Epoxy Networks

The inherent brittleness of cured epoxy networks is a significant limitation for many structural applications. mdpi.com Consequently, numerous strategies have been developed to enhance their toughness and reinforce the polymer matrix. These methods often involve the incorporation of a second phase, such as rubber particles, thermoplastics, or inorganic nanofillers.

One effective approach is rubber toughening, where liquid rubbers with reactive functional groups are blended with the epoxy resin. mdpi.com During the curing process, reaction-induced phase separation occurs, leading to the formation of micron-sized rubber particles dispersed within the epoxy matrix. These particles dissipate energy and impede crack propagation. mdpi.com Another prominent method is the incorporation of thermoplastics like polysulfone (PSF), poly(ether imide) (PEI), and poly(ether ether ketone) (PEEK). mdpi.com This approach can improve toughness without significantly compromising the stiffness and thermal stability of the epoxy. mdpi.com

The use of nano-reinforcements, such as Polyhedral Oligomeric Silsesquioxanes (POSS), offers a path to enhancing both toughness and mechanical strength. semanticscholar.orgrsc.org Reactive POSS can be chemically integrated into the epoxy network, ensuring molecular-level dispersion and preventing the viscosity increase often associated with high filler loading. semanticscholar.org For example, introducing just 2 wt% of a specific 2D supramolecular nanocrystal based on POSS and polyoxometalate into an epoxy matrix increased its impact strength by 78.2%. acs.org

| Toughening Agent | Toughening Mechanism | Effect on Properties |

| Liquid Rubbers (e.g., CTBN) | Reaction-induced phase separation forming rubbery domains. mdpi.com | Increases fracture toughness and impact strength; may slightly reduce tensile strength and Tg. mdpi.com |

| Thermoplastics (e.g., PEI, PEEK) | Phase separation leading to tough, ductile domains or interpenetrating networks. mdpi.com | Improves toughness while maintaining high stiffness and service temperature. mdpi.com |

| Polyhedral Oligomeric Silsesquioxanes (POSS) | Molecular-level reinforcement via covalent bonding into the network. semanticscholar.orgrsc.org | Can simultaneously increase toughness, stiffness, and thermal stability. rsc.orgacs.org |

Interpenetrating Polymer Networks (IPNs) with Bisphenol A Diglycidyl Ether Oligomers

Interpenetrating Polymer Networks (IPNs) represent a unique class of polymer blends where two or more cross-linked polymer networks are synthesized in the presence of one another. mdpi.com This interlocked structure can lead to a synergistic combination of properties that are not achievable in simple blends. When one of the polymers is linear and dispersed within a cross-linked network, the structure is known as a semi-interpenetrating polymer network (semi-IPN). acs.orgnih.gov

DGEBA oligomers are frequently used as the rigid, thermosetting component in IPN systems. For instance, IPNs have been formulated using a polyurethane as the soft component and a DGEBA-based epoxy as the hard component, resulting in materials with significantly improved acoustic damping properties. google.com In these systems, the polyurethane and epoxy are polymerized sequentially or simultaneously to form two intertwined networks. google.com

Semi-IPNs are also widely studied. Thermoplastic poly(ethylene oxide) (PEO) has been incorporated into DGEBA epoxy oligomers to form semi-IPNs. acs.orgnih.gov These materials exhibit nanoscale confinement effects, and the presence of the linear PEO chains can plasticize the epoxy network, altering its relaxation dynamics. acs.orgnih.gov Similarly, semi-IPNs of epoxy and co-polyimide have been shown to improve the mechanical properties and thermal stability of the modified epoxy system as the toughener content increases. mdpi.com The morphology of the phase separation in IPNs and semi-IPNs is a critical factor that governs the final mechanical response of the material. mdpi.com

Structure-Property Relationships in Cured Trimer-Containing Epoxy Networks

The ultimate performance of materials derived from this compound is dictated by the complex relationship between their molecular structure and their macroscopic properties. Understanding these structure-property relationships is fundamental to designing epoxy networks with optimized characteristics for advanced applications like smart coatings and high-performance composites. mdpi.comdigitellinc.com

The incorporation of molecular-level modifiers like pendant POSS cages provides a clear example of structure-property control. Studies have shown that as the content of pendant POSS increases in a DGEBA network, the glass transition temperature can decrease drastically. usm.edu This is attributed to the POSS cages increasing the spacing and free volume between the polymer chains, which enhances their mobility. usm.edu While this increased free volume can lead to a lower glassy-state storage modulus, it can also significantly improve properties like flame retardancy, as evidenced by higher ceramic yields during combustion. usm.edu

The embrittlement of epoxy networks upon thermal aging is another critical area where structure-property relationships are paramount. Oxidation at elevated temperatures leads to the formation of new chemical species, such as amides, which alters the molecular structure and restricts sub-glassy chain mobility. mdpi.com This chemical degradation is directly linked to a loss of mechanical properties, such as a reduction in the ultimate strain and toughness. mdpi.com By identifying these relationships, predictive models can be developed to assess the long-term durability of epoxy components in demanding environments. mdpi.com

Influence of Oligomer Content and Network Density on Resultant Material Properties

The crosslink density is a critical parameter that governs the thermomechanical properties of the cured epoxy. A lower crosslink density generally results in a decrease in the glass transition temperature (Tg), which is the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net This is due to the increased mobility of the polymer chains between the crosslinks. mdpi.com Conversely, a higher crosslink density, often achieved with a higher proportion of lower molecular weight monomers, restricts chain mobility and leads to a higher Tg. nih.gov

However, the relationship between oligomer content and mechanical properties is not always straightforward. While a decrease in crosslink density might suggest a reduction in stiffness and strength, the introduction of longer, more flexible oligomeric chains can enhance other properties like toughness and elongation at break. For instance, research has shown that modifying epoxy resins with certain oligomers can improve fracture toughness by introducing mechanisms for energy dissipation. mdpi.com The presence of the trimer can disrupt the tightly packed, brittle network of a purely monomer-based system, leading to a material that is less prone to catastrophic failure under stress.

The table below illustrates the typical effects of increasing the content of a higher molecular weight oligomer, such as this compound, in a standard BADGE-based epoxy formulation.

| Property | Effect of Increasing Oligomer Content | Rationale |

| Crosslink Density | Decreases | Longer chains between reactive sites. researchgate.net |

| Glass Transition Temperature (Tg) | Generally Decreases | Increased polymer chain mobility. researchgate.net |

| Tensile Strength | May Decrease | Fewer crosslinks to bear the load. |

| Young's Modulus | May Decrease | Reduced stiffness of the network. |

| Toughness/Fracture Energy | May Increase | Increased chain flexibility allows for more energy absorption before fracture. mdpi.com |

| Elongation at Break | May Increase | Greater chain mobility allows for more deformation before failure. mdpi.com |

It is important to note that these are general trends, and the specific outcomes depend on the chemical structure of the oligomer, the type of curing agent used, and the curing conditions. nih.gov For example, studies have shown that the addition of certain functionalized oligomers can actually increase the glassy modulus through a phenomenon known as antiplasticization, even while the Tg decreases. researchgate.net This highlights the complex interplay between network density, chain flexibility, and intermolecular interactions in determining the final properties of the material.

Spectroscopic and Microscopic Probes of Cured Resin Morphology

A variety of spectroscopic and microscopic techniques are essential for characterizing the morphology of cured epoxy resins containing this compound. These methods provide insights into the chemical changes during curing, the final network structure, and the material's failure mechanisms.

Spectroscopic Techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for monitoring the curing process in real-time. nih.gov The primary characteristic absorption band for the epoxy group (oxirane ring) appears at approximately 915 cm⁻¹. mdpi.comscielo.br As the curing reaction proceeds through the opening of the epoxy ring, the intensity of this peak decreases. mdpi.com By tracking this decrease, the degree of cure and the reaction kinetics can be determined. FTIR can also be used to identify other functional groups within the resin system and to confirm the chemical structure of the cured network. scielo.br For instance, the appearance and evolution of hydroxyl (-OH) groups, formed during the epoxy-amine reaction, can also be monitored. core.ac.uk

Dynamic Mechanical Analysis (DMA): DMA is used to measure the viscoelastic properties of the cured material as a function of temperature. This technique provides crucial information about the glass transition temperature (Tg), which is often identified by the peak of the tan δ curve. plos.org The storage modulus (E') in the rubbery plateau region, measured at temperatures above the Tg, can be used to estimate the crosslink density of the network. nih.gov A higher storage modulus in this region generally corresponds to a higher crosslink density. DMA is therefore invaluable for correlating the oligomer content with the thermomechanical performance of the cured resin.

Microscopic Techniques:

Scanning Electron Microscopy (SEM): SEM is widely used to examine the fracture surfaces of cured epoxy specimens after mechanical testing. ias.ac.in The morphology of the fracture surface provides significant insights into the material's toughness and failure mechanism. A smooth, glassy fracture surface is characteristic of a brittle failure, typical of highly crosslinked, unmodified epoxy resins. In contrast, the presence of features such as river lines, hackles, and a more textured surface can indicate a tougher material that has undergone more plastic deformation before failing. By comparing the SEM micrographs of resins with varying amounts of this compound, researchers can visually assess how the oligomer influences the fracture behavior.

Fluorescence Lifetime Imaging Microscopy (FLIM): Advanced techniques like FLIM can reveal heterogeneities in the cured epoxy network at both molecular and macroscopic levels. nist.gov These heterogeneities can arise from differences in reaction kinetics between the oligomers and monomers, or the self-association of oligomeric species. nist.gov Such insights are crucial for understanding how the distribution of the trimer within the network affects the uniformity of the final material properties.

The data below summarizes the application of these techniques in the analysis of cured epoxy systems.

| Analytical Technique | Information Obtained | Key Findings Related to Oligomer Content |

| FTIR Spectroscopy | Monitoring of epoxy group conversion, reaction kinetics, chemical structure. nih.gov | Quantifies the extent of cure and can reveal differences in reaction rates between monomers and oligomers. |

| Dynamic Mechanical Analysis (DMA) | Glass transition temperature (Tg), storage modulus (E'), crosslink density. plos.org | Shows how Tg and crosslink density are affected by the concentration of the trimer. nih.gov |

| Scanning Electron Microscopy (SEM) | Fracture surface morphology, failure mechanisms. ias.ac.in | Visualizes the transition from brittle to more ductile fracture with the addition of toughening oligomers. |

| Fluorescence Lifetime Imaging Microscopy (FLIM) | Network heterogeneity, domains of varying crosslink density. nist.gov | Maps the distribution of oligomeric species and identifies regions of compositional and structural differences. nist.gov |

Through the combined use of these spectroscopic and microscopic probes, a comprehensive understanding of the structure-property relationships in this compound enriched systems can be achieved, enabling the targeted design of materials with tailored performance characteristics.

Degradation and Stability of Bisphenol a Trimer Diglycidyl Ether Based Materials

Thermal Degradation Mechanisms of Cured DGEBA Oligomer Networks

Cured epoxy networks based on diglycidyl ether of bisphenol A (DGEBA) oligomers, including the trimer, exhibit complex thermal degradation behaviors. The process is influenced by the specific chemical structure of the network, the curing agent used, and the thermal conditions. cnrs.frcnrs.fr

Identification of Volatile and Non-Volatile Degradation Products from Trimer-Containing Systems

The thermal degradation of DGEBA-based resins, which can contain trimer and other oligomers, results in a variety of volatile and non-volatile products. cnrs.fr At temperatures up to 500°C, the primary volatile products identified include acrolein, acetone, allyl alcohol, water, and phenol. cnrs.fr Smaller quantities of more volatile compounds like carbon monoxide, methane (B114726), carbon dioxide, and propylene (B89431) are also formed, likely from the further thermal breakdown of the initial products. cnrs.fr

Non-volatile degradation products are often complex aromatic compounds. cnrs.fr Research has identified phenol, cresols, xylenols (particularly 3,4-xylenol), and 4-isopropylphenol (B134273) in significant amounts. cnrs.fr Other identified non-volatile products from cured DGEBA resins include bisphenol A and derivatives such as 2-(benzo-fur-5-yl)-2-(p-hydroxy phenyl)propane. cnrs.fr The formation of these products points to the breakdown of the bisphenol A segment of the polymer backbone. cnrs.fr

Table 1: Key Degradation Products from DGEBA-Based Systems

| Product Type | Examples |

| Volatile | Acrolein, Acetone, Allyl alcohol, Water, Phenol, Carbon monoxide, Methane, Carbon dioxide, Propylene, Ethane, Ammonia (B1221849), Amines |

| Non-Volatile | Cresols, Xylenols, 4-Isopropylphenol, Bisphenol A, 2-(benzo-fur-5-yl)-2-(p-hydroxy phenyl)propane |

Kinetic Studies of Thermal Decomposition and Pyrolysis

Pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) is a key technique for analyzing the products of thermal decomposition. researchgate.net Studies on DGEBA/EDA systems have shown that the main pyrolysis products are phenol, p-isopropylphenol, and bisphenol-A. researchgate.net The kinetic parameters derived from such studies are essential for modeling the long-term thermal stability of these materials. researchgate.net

Mechanistic Pathways of Main Chain Scission and Side Group Elimination

The thermal degradation of cured DGEBA oligomer networks proceeds through complex mechanistic pathways involving both main chain scission and side group elimination. cnrs.frresearchgate.net The weakest bonds in the network, such as C-O and C-N bonds (in amine-cured systems), are susceptible to initial cleavage at elevated temperatures. cnrs.frutk.edu

Main Chain Scission:

Ether Bond Cleavage: Scission of the ether linkages in the polymer backbone is a primary degradation pathway. researchgate.netutk.edu This can lead to the formation of radicals that propagate further degradation reactions.

C-C Bond Scission: Cleavage of the carbon-carbon bond connecting the benzene (B151609) rings can also occur, contributing to the formation of phenolic compounds. researchgate.net

Isopropylidene Bridge Decomposition: The isopropylidene linkage in the bisphenol A moiety can undergo scission, leading to the formation of compounds like 4-isopropylphenol and 4-isopropenylphenol (B43103). cnrs.fr

Side Group Elimination:

Dehydration: The hydroxyl groups present in the cured resin can undergo dehydration, forming water as a major initial degradation product. cnrs.fr

Formation of Small Molecules: The epoxy groups and their reaction products can decompose to form smaller volatile molecules like acrolein, acetone, and allyl alcohol through rearrangements and bond scissions. cnrs.fr

Elimination from Curing Agent: In amine-cured systems, side groups from the curing agent can be eliminated. For example, in resins cured with ethylene (B1197577) diamine, ammonia and various amines are formed. cnrs.fr

Hydrolytic Degradation of Bisphenol A Diglycidyl Ether Linkages

The presence of water can lead to the hydrolytic degradation of epoxy networks, particularly affecting the ether linkages derived from bisphenol A diglycidyl ether. This process can significantly impact the material's mechanical properties and long-term durability. researchgate.netspecialchem.com

Pathways of Hydrolysis in Oligomeric Epoxy Networks

Hydrolysis in epoxy networks is a chemical reaction where water molecules cleave the polymer chains, a process often referred to as chain scission. researchgate.net This leads to a reduction in the molecular weight and crosslinking density of the polymer. researchgate.netconicet.gov.ar

The primary sites for hydrolytic attack in DGEBA-based networks are the ether linkages. osti.gov The reaction involves the breaking of the C-O-C bond, resulting in the formation of alcohol and carboxylic acid groups. conicet.gov.arehu.es In systems cured with anhydrides, the resulting ester groups are particularly susceptible to hydrolysis. conicet.gov.arehu.es The process can be heterogeneous, with degradation occurring preferentially in certain areas, leading to domains with lower crosslinking density. conicet.gov.ar The accumulation of low molecular weight hydrolysis products can also lead to osmotic cracking. conicet.gov.ar

Environmental and Catalytic Factors Affecting Hydrolytic Stability

Several environmental and catalytic factors can influence the rate and extent of hydrolytic degradation in epoxy networks.

Temperature: Higher temperatures accelerate the rate of hydrolysis. researchgate.net

pH: The pH of the surrounding environment plays a critical role. Both acidic and basic conditions can catalyze the hydrolysis of ester and ether linkages. researchgate.netrsc.org For instance, degradation is significantly faster in a basic solution compared to neutral or acidic conditions for certain bio-based epoxy resins containing ester linkages. rsc.org

Catalytic Effects: The hydrolysis process can be autocatalytic. conicet.gov.ar The carboxylic acids formed as degradation products can catalyze further hydrolysis of ester groups, leading to an acceleration of the degradation process. conicet.gov.ar The presence of certain impurities or additives can also have a catalytic effect. For example, hydroxyl-containing impurities can catalyze the epoxy-amine reaction and potentially influence hydrolytic stability. cnrs.fr

Water Diffusion: The rate of water diffusion into the polymer matrix is a key factor. researchgate.net Initially, water uptake is controlled by diffusion, but this can be followed by irreversible chemical changes like hydrolysis. researchgate.net The presence of fillers or fibers in composites can also affect water diffusion and, consequently, hydrolytic stability.

Advanced Analytical Techniques for Degradation Product Analysis

The degradation of epoxy resins, including those based on Bisphenol A trimer diglycidyl ether, is a complex process involving numerous chemical reactions that lead to the formation of a wide array of products. unisa.it Understanding these degradation pathways and products is crucial for predicting material lifetime and performance. Advanced analytical techniques are indispensable for identifying and quantifying these degradation products, which range from volatile low-molecular-weight compounds to non-volatile residues and intermediates.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation and identification of volatile and semi-volatile organic compounds produced during the thermal degradation of epoxy resins. researchgate.netkpi.ua In this method, the degradation products are volatilized and passed through a gas chromatograph, which separates the components of the mixture. The separated components then enter a mass spectrometer, which ionizes them and identifies them based on their mass-to-charge ratio, providing detailed structural information. arxiv.org

Studies on the thermal decomposition of bisphenol A-based epoxy resins have identified a significant number of volatile products. The composition of these products is highly dependent on the degradation temperature and atmosphere. cnrs.fr During the initial stages of thermal degradation at temperatures around 300°C, the primary volatile products include compounds like acrolein, acetone, and allyl alcohol. cnrs.fr As the temperature increases, further fragmentation and rearrangement reactions occur, leading to a more complex mixture of volatile compounds. cnrs.fr

Research has shown that the most abundant volatile products from the degradation of pristine bisphenol A-based epoxy resins often include phenol, benzene, toluene, and naphthalene. researchgate.net Other significant identified compounds include various phenolic derivatives, cresols, and xylenols. cnrs.fr The presence of specific compounds can offer insights into the degradation mechanisms; for example, the formation of methane suggests the scission of C-methyl bonds, while the detection of 4-isopropylphenol and 4-isopropenylphenol points to specific cleavage patterns of the bisphenol A structure. cnrs.fr

The table below summarizes some of the key volatile degradation products identified by GC-MS in studies of bisphenol A-based epoxy resins.

| Identified Volatile Product | Significance/Precursor | Reference |

| Phenol | Major degradation product from the bisphenol-A residue. | cnrs.frcnrs.frresearchgate.net |

| Bisphenol A (BPA) | A primary structural unit released during degradation. | cnrs.frresearchgate.net |

| Benzene | Formed from fragmentation of the aromatic structure. | researchgate.net |

| Toluene | Resulting from fragmentation and rearrangement reactions. | researchgate.net |

| Naphthalene | A polycyclic aromatic hydrocarbon formed at high temperatures. | researchgate.net |

| Acrolein | One of the most abundant initial degradation products. | cnrs.fr |

| Acetone | An early-stage volatile product from the polyether backbone. | cnrs.fr |

| Allyl Alcohol | Formed during the initial phases of thermal degradation. | cnrs.fr |

| Methane | Indicates scission of C-methyl bonds in the BPA structure. | cnrs.fr |

| Propylene | A small hydrocarbon formed during decomposition. | cnrs.frcnrs.fr |

| 4-Isopropylphenol | A characteristic product from the BPA residue. | cnrs.fr |

| Cresols (o-, m-, p-) | Methyl-substituted phenols formed during degradation. | cnrs.fr |

This table is for illustrative purposes and represents a selection of commonly identified compounds.

Spectroscopic Characterization of Residues and Degradation Intermediates

While GC-MS is ideal for volatile products, spectroscopic techniques are essential for characterizing the non-volatile solid residues and intermediate species formed during degradation. These methods provide information on the chemical changes occurring within the polymer network. frontiersin.orgnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy is frequently employed to monitor the chemical changes in the epoxy matrix. bohrium.com Attenuated Total Reflectance (ATR)-FTIR, in particular, is useful for analyzing surface degradation. theiet.org During thermal or thermo-oxidative degradation, FTIR spectra reveal significant changes. For instance, a reduction in the intensity of the hydroxyl (-OH) absorption band (around 3400 cm⁻¹) and the ether (C-O-C) absorption band (around 1250 cm⁻¹) is commonly observed, indicating the breakdown of the polymer backbone. cnrs.fr Concurrently, the appearance and growth of new absorption bands in the carbonyl region (around 1640-1740 cm⁻¹) suggest the formation of ketone and amide groups through oxidation. cnrs.frbohrium.com These spectroscopic analyses help to identify the most vulnerable sites in the polymer network and to propose degradation mechanisms. bohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy can also provide detailed structural information about degradation products and changes in the polymer network, corroborating findings from other techniques. researchgate.net

The following table details key spectral changes observed during the degradation of bisphenol A-based epoxy resins using FTIR spectroscopy.

| Spectral Region (cm⁻¹) | Functional Group | Observed Change During Degradation | Interpretation | Reference |

| ~3400 | Hydroxyl (-OH) | Decrease in intensity | Scission of hydroxyl-containing chains | cnrs.fr |

| ~1640-1740 | Carbonyl (C=O) | Appearance/increase of new peaks | Formation of ketone and amide groups via oxidation | cnrs.frbohrium.com |

| 1600-1580 | Aromatic C=C | Decrease in intensity | Breakdown of the aromatic structure | cnrs.fr |

| ~1250 | Ether (Ar-O-C) | Decrease in intensity | Cleavage of ether linkages in the polymer backbone | cnrs.fr |

| ~910 | Epoxy Ring | Disappearance (during cure) | Indicates degree of initial cure | cnrs.fr |

This table illustrates typical FTIR spectral changes and is not exhaustive.

Long-Term Durability and Aging Studies of Trimer-Containing Epoxy Systems

The long-term durability of epoxy systems containing this compound is a critical factor for their application in various fields, from structural adhesives to coatings and composites. mdpi.com Aging studies are conducted to understand how these materials perform over extended periods when exposed to various environmental stressors such as heat, humidity, UV radiation, and chemical agents. mdpi.comnih.gov These factors can induce irreversible physicochemical changes, leading to a deterioration of mechanical and physical properties. mdpi.com

Thermo-oxidative aging, caused by the combined action of heat and oxygen, is a primary degradation pathway. Studies on bisphenol A diglycidyl ether (BADGE)-based resins show that prolonged exposure to elevated temperatures (e.g., 130°C to 190°C) results in surface oxidation, molecular chain rearrangements, and a decrease in fracture strain. mdpi.com However, in some cases, post-curing effects at moderate temperatures can initially lead to an increase in properties like shear strength before degradation becomes dominant. mdpi.com

Hygrothermal aging, or the effect of moisture at elevated temperatures, is another significant concern. Water absorption can lead to plasticization, a reduction in the glass transition temperature (Tg), and microcracking at the resin-filler or resin-fiber interface. nih.govmdpi.com This can compromise the mechanical integrity and electrical insulating properties of the material. mdpi.com

The following table summarizes findings from various aging studies on bisphenol A-based epoxy systems, highlighting the impact of different conditions on material properties.

| Aging Condition | Material System | Observed Effects | Property Change | Reference |

| Thermo-oxidative (130°C - 160°C, 30 days) | BADGE-based epoxy resin | Surface oxidation, molecular chain rearrangement. | Significant decrease in fracture strain; slight effect on bending strength. | mdpi.com |

| High Temperature (85°C - 145°C) | Glass fiber/epoxy composite | Separation of fibers from the matrix, fiber pullout. | Tensile strength decreased from 364.4 to 216.4 MPa; Flexural strength decreased from 408.4 to 255.7 MPa. | nih.gov |

| Hygrothermal Aging | Bisphenol A epoxy blends | Increased dielectric loss and conductivity. | Increase in dielectric constant and loss values. | mdpi.com |

| Salt Spray Aging | Bisphenol A epoxy blends | Degradation of mechanical properties. | Varied effects on bending and tensile strength depending on blend composition. | mdpi.com |

| Long-term Environmental (Predicted, 100 years) | BADGE-based epoxy composite | Predicted degradation of mechanical strength. | Tensile strength retention predicted to be 50-65% depending on average temperature. | mdpi.com |

This table presents a summary of representative aging study results.

These studies demonstrate that the long-term performance of epoxy systems is a complex function of the material's formulation and the specific environmental conditions it encounters. Understanding these aging behaviors is essential for materials selection and for developing more durable and reliable epoxy-based products. mdpi.com

Future Directions and Emerging Research Themes

Sustainable Synthesis of Bisphenol A Trimer Diglycidyl Ether Precursors

The traditional synthesis of all Bisphenol A-based epoxy resins, including the trimer, relies on precursors derived from petrochemicals, namely Bisphenol A and epichlorohydrin (B41342). chemicalbook.comnih.govnsf.gov Growing environmental and health concerns surrounding BPA, in particular, have catalyzed a significant research push towards sustainable alternatives. nsf.govontosight.ai

A primary research thrust is the replacement of BPA with bio-based platform molecules. Natural polyphenols are a promising source for these replacements. For instance, research has demonstrated the synthesis of epoxy monomers from quercetin, a natural polyphenol, to create potential replacements for diglycidyl ether of bisphenol A (DGEBA). nsf.gov Similarly, cardanol (B1251761), derived from cashew nutshell liquid, is being explored for creating bio-based epoxy vitrimers that are self-healing and recyclable. mdpi.com Other research has investigated the use of natural compounds like itaconic acid, isosorbide, and furan (B31954) derivatives as foundational chemicals for new epoxy resins. nsf.gov The successful synthesis of bio-based alternatives to DGEBA, the monomeric building block, directly paves the way for producing sustainable trimers and other oligomers. nsf.govresearchgate.net The challenge lies in scaling these processes and ensuring the resulting bio-based precursors can be polymerized into trimers that match or exceed the performance of their petroleum-derived counterparts.

Advanced Computational Design of Oligomer-Specific Epoxy Networks

The properties of a cured epoxy network are intrinsically linked to its three-dimensional architecture. Advanced computational modeling and molecular dynamics (MD) simulations are emerging as indispensable tools for designing these networks with unprecedented precision. acs.orgresearchgate.net These simulation methods allow researchers to predict the thermomechanical properties and even the fracture behavior of highly cross-linked epoxy systems from the atomistic level up. researchgate.net

For oligomers like the BPA trimer, these computational tools are particularly valuable. The higher molecular weight and increased number of reactive sites compared to the DGEBA monomer introduce additional complexity into the network formation. MD simulations can model the curing process, showing how the trimer molecules connect with curing agents to form the final cross-linked structure. acs.org This allows for the in silico screening of different curing agents and compositions to predict properties such as glass transition temperature (Tg), modulus, and toughness. mdpi.com By understanding the structure-property relationships at a molecular level, researchers can rationally design oligomer-specific networks tailored for specific high-performance applications, reducing the reliance on time-consuming and expensive empirical experimentation. researchgate.net

Novel Curing Agent Systems for Tailored Trimer-Based Epoxy Performance

The choice of curing agent is critical in defining the final properties of an epoxy material. Research into novel curing agents is a vibrant field, aiming to impart specific characteristics like lower curing temperatures, improved toughness, reduced yellowing, and enhanced chemical resistance. pcimag.comnih.gov These advancements are directly applicable to trimer-containing epoxy systems.

For example, cycloaliphatic amine curing agents have been developed to create epoxy coatings with low color and outstanding non-yellowing properties, which is crucial for cosmetic applications. pcimag.com For structural applications, thiourea-modified polyamides have been synthesized to act as effective room-temperature curing agents, which can simplify manufacturing processes. nih.gov Other systems, such as those based on polyamidoamines and their adducts, are used to achieve specific performance profiles in industrial corrosion-protective coatings. researchgate.netgoogle.com

The interaction between the BPA trimer and these novel hardeners is a key area for future study. The trimer's structure may influence curing kinetics and the final network morphology differently than the DGEBA monomer. Tailoring the curing system specifically for the trimer could unlock unique combinations of properties, such as high strength combined with improved flexibility, that are difficult to achieve with monomer-based systems alone.

Table 1: Comparison of Selected Novel Curing Agent Systems for Epoxy Resins

| Curing Agent Type | Key Raw Materials | Primary Advantage | Notable Research Finding | Reference |

|---|---|---|---|---|

| Composite Polyamide System | Low molecular weight polyamide 650, Isophorone diamine (IPDA), Triethylene tetramine (B166960) (TETA) | Controllable room temperature cure time, high compressive strength. | A ratio of TETA to polyamide 650 of 2.86:100 yielded a compressive strength of 112.7 MPa. | researchgate.net |

| Cycloaliphatic Amine | Based on molecules like IPDA or 4,4′-methylenebis(cyclohexylamine) (PACM) | Low color, excellent non-yellowing properties, good gloss retention. | Provides a unique combination of long pot life and fast curing properties for clear coatings. | pcimag.com |

| Thiourea Modified Polyamide | Sebacic acid, Tetraethylenepentamine, Thiourea | Low viscosity, high reactivity for room temperature curing. | The introduction of a –SH group significantly increases the curing speed and improves the brittleness of the cured product. | nih.gov |

Development of Self-Healing and Recyclable Trimer-Containing Epoxy Materials

One of the most significant drawbacks of traditional thermoset epoxy resins is their inability to be reprocessed or recycled, leading to substantial material waste. mdpi.comresearchgate.net A revolutionary area of research is the development of "vitrimers"—polymers that combine the mechanical robustness of thermosets with the reprocessability and self-healing capabilities of thermoplastics. mdpi.comresearchgate.net This is achieved by incorporating dynamic covalent bonds into the epoxy network.

These dynamic bonds, such as those from transesterification or disulfide exchange, can break and reform under specific stimuli like heat, allowing the material to be reshaped, repaired, or recycled without significant degradation of its properties. mdpi.commdpi.comresearchgate.net Research has already demonstrated the creation of epoxy vitrimers based on DGEBA that exhibit excellent recyclability and self-healing properties. mdpi.comresearchgate.net For instance, catalyst-free vitrimers have been developed from cardanol and DGEBA that show rapid stress relaxation and whose tensile strength can be almost fully recovered after recycling. mdpi.com Another approach uses disulfide-containing hardeners to create malleable epoxy resins that can be recycled completely at 140°C. researchgate.net

Incorporating the BPA trimer into these vitrimer systems is a logical and promising future direction. The trimer's higher functionality could potentially increase the crosslink density of the vitrimer network, enhancing its mechanical properties at service temperatures while still allowing for dynamic bond exchange and recyclability at elevated temperatures.

Table 2: Performance of Emerging Self-Healing and Recyclable Epoxy Systems

| System Type | Dynamic Chemistry | Key Feature | Reported Performance | Reference |

|---|---|---|---|---|

| Cardanol-Based Epoxy Vitrimer | Dynamic Transesterification | Catalyst-free, bio-based. | Tensile strength of recycled material reached almost 100% of the original sample. | mdpi.com |

| Disulfide-Containing Epoxy | Disulfide Exchange | Fast recycling, high toughness. | Achieved 96% self-healing efficiency after 1 hour at 160°C; complete recycling in 0.5 hours at 140°C with catalyst. | researchgate.net |

| Fatty-Acid-Based Epoxy Vitrimer | Transesterification (Catalyzed) | 100% recyclable. | Almost no loss of material properties after recycling. | mdpi.com |

Applications in High-Performance Engineering and Smart Materials

The inherent properties of the BPA trimer, such as its higher molecular weight and functionality compared to the monomer, position it as a candidate for advanced applications. Future research will focus on leveraging these characteristics for high-performance engineering composites and smart materials.

In high-performance engineering, the trimer can be used to formulate epoxy resins for demanding applications such as aerospace components, industrial protective coatings, and high-strength adhesives. ontosight.aifscichem.comosha.gov Its use as a crosslinking agent can improve the strength, toughness, and high-temperature resistance of composite materials like carbon fiber reinforced plastics (CFRP) and glass fiber reinforced plastics (GFRP). fscichem.com The higher oligomer content can lead to networks with enhanced mechanical and thermal properties compared to those made purely from the monomer. mdpi.com

The development of "smart materials" represents another exciting frontier. By combining the BPA trimer with the technologies described above, materials with responsive properties can be created. This includes not only the self-healing and recyclable vitrimers but also shape-memory polymers. Research has shown that epoxy systems can be formulated to exhibit shape-memory behavior, where the material can be deformed and then return to its original shape upon application of a stimulus like heat. acs.orgresearchgate.net The integration of BPA trimer into such systems could be used to fine-tune the transition temperatures and mechanical properties of the shape-memory material, opening up applications in areas like deployable structures, actuators, and biomedical devices.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting Bisphenol A diglycidyl ether (BADGE) and its derivatives in environmental or biological samples?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are widely used due to their sensitivity and specificity. For complex matrices like adipose tissue or plasma, solid-phase extraction (SPE) with magnetic multiwalled carbon nanotubes improves recovery rates . Isotope dilution techniques enhance quantification accuracy in human urine and blood .

- Key considerations : Optimize chromatographic conditions (e.g., column type, gradient elution) to separate isomers such as BADGE·2H2O and BADGE·H2O·HCl, which exhibit similar fragmentation patterns .

Q. How does the stability of BADGE vary under controlled experimental conditions (e.g., pH, temperature)?

- Experimental design : Stability studies should simulate real-world conditions, such as aqueous food simulants or biological fluids. For example, BADGE hydrolyzes rapidly in water-based matrices, forming hydrated derivatives like BADGE·2H2O .

- Data interpretation : Use kinetic modeling to assess degradation rates. LC-MS/MS analysis confirms that acidic conditions (pH < 4) accelerate hydrolysis, while neutral or alkaline environments stabilize the parent compound .

Q. What are the standard protocols for synthesizing BADGE-based polymers, and how do reaction conditions influence material properties?

- Synthesis : BADGE is typically polymerized with amines or anhydrides. For advanced materials (e.g., stimuli-responsive polymers), combine BADGE with oligoaniline to introduce electrochromic properties. Reaction temperature (80–120°C) and curing agents (e.g., diethylenetriamine) critically affect crosslinking density .